molecular formula C6H14N2O2S B12078047 N-cyclopropyl-N-propylaminosulfonamide

N-cyclopropyl-N-propylaminosulfonamide

Cat. No.: B12078047
M. Wt: 178.26 g/mol
InChI Key: RNJGNKKMXYDKHK-UHFFFAOYSA-N
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Description

N-cyclopropyl-N-propylaminosulfonamide: is a chemical compound with the molecular formula C7H16N2O2S It is characterized by the presence of a cyclopropyl group, a propyl group, and an aminosulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-N-propylaminosulfonamide typically involves the reaction of cyclopropylamine with propylamine in the presence of a sulfonylating agent. One common method involves the use of cyclopropylboronic acid and propylamine in the presence of copper(II) acetate and 2,2’-bipyridine as catalysts . The reaction is carried out in dichloroethane under an air atmosphere, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The process typically involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: N-cyclopropyl-N-propylaminosulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

Chemistry: N-cyclopropyl-N-propylaminosulfonamide is used as a building block in the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for investigating enzyme function and regulation.

Medicine: The compound is explored for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs targeting specific diseases, particularly those involving enzyme dysregulation.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer synthesis and material science.

Mechanism of Action

The mechanism of action of N-cyclopropyl-N-propylaminosulfonamide involves its interaction with specific molecular targets, such as enzymes. The compound can bind to the active site of enzymes, inhibiting their activity. This inhibition can occur through various mechanisms, including competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme’s active site .

Comparison with Similar Compounds

    N-cyclopropyl-N’-propylsulfamide: Similar structure but with different substituents.

    N-cyclopropyl-N’-methylsulfamide: Contains a methyl group instead of a propyl group.

    N-cyclopropyl-N’-ethylsulfamide: Contains an ethyl group instead of a propyl group.

Uniqueness: N-cyclopropyl-N-propylaminosulfonamide is unique due to the presence of both cyclopropyl and propyl groups, which can impart distinct chemical and physical properties. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H14N2O2S

Molecular Weight

178.26 g/mol

IUPAC Name

[propyl(sulfamoyl)amino]cyclopropane

InChI

InChI=1S/C6H14N2O2S/c1-2-5-8(6-3-4-6)11(7,9)10/h6H,2-5H2,1H3,(H2,7,9,10)

InChI Key

RNJGNKKMXYDKHK-UHFFFAOYSA-N

Canonical SMILES

CCCN(C1CC1)S(=O)(=O)N

Origin of Product

United States

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